molecular formula C16H25N5O16P2 B1496146 Guanosine diphosphate mannose CAS No. 3123-67-9

Guanosine diphosphate mannose

Cat. No.: B1496146
CAS No.: 3123-67-9
M. Wt: 605.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-GDJBGNAASA-N
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Description

Guanosine diphosphate mannose: (GDP-mannose) is a nucleotide sugar that plays a crucial role in various biological processes. It serves as a substrate for glycosyltransferase reactions, which are essential for the synthesis of glycoproteins and glycolipids. This compound is vital for the proper functioning of eukaryotic cells and is involved in numerous metabolic pathways.

Biochemical Analysis

Biochemical Properties

Guanosine diphosphate mannose is a substrate for glycosyltransferase reactions in metabolism. It interacts with enzymes known as mannosyltransferases, which transfer mannose residues from this compound to acceptor molecules. This process is vital for the formation of glycoproteins and glycolipids. The enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) catalyzes the production of this compound from guanosine triphosphate and mannose-6-phosphate . This enzyme is found in bacteria, fungi, plants, and animals, highlighting the universal importance of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which is essential for proper protein folding, stability, and function. In tumor cells, the accumulation of this compound has been shown to interfere with the interaction between BRCA2 and USP21, leading to the degradation of BRCA2 and the suppression of homologous recombination repair . This process can enhance the sensitivity of tumor cells to certain chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a donor of mannose residues in glycosylation reactions, which are mediated by mannosyltransferases . These enzymes transfer mannose from this compound to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell-cell communication, immune response, and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the accumulation of this compound has been shown to affect cellular processes such as glycosylation and protein folding .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may enhance glycosylation and improve protein function. At high doses, this compound can have toxic or adverse effects, such as disrupting cellular metabolism and interfering with normal cellular processes . In animal models, the threshold effects and potential toxicity of this compound should be carefully evaluated to determine its safe and effective dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glycoproteins, glycolipids, and polysaccharides. It is produced from guanosine triphosphate and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . This compound serves as a donor of mannose residues in glycosylation reactions, which are essential for the proper functioning of eukaryotic cells . The metabolic pathways involving this compound are critical for maintaining cellular homeostasis and supporting various biological processes .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments. It is transported from the cytosol to the Golgi lumen by this compound transporters . In the Golgi apparatus, this compound is used in glycosylation reactions to modify proteins and lipids. The transport and distribution of this compound are essential for its proper function in cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The enzyme that catalyzes the conversion of retinyl phosphate and this compound into mannosyl retinyl phosphate is primarily found in the rough endoplasmic reticulum . This subcellular localization is important for the proper functioning of glycosylation reactions and the synthesis of glycoproteins and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GDP-mannose typically involves the enzymatic conversion of mannose-6-phosphate to GDP-mannose through the action of GDP-mannose pyrophosphorylase. This reaction requires the presence of ATP and magnesium ions as cofactors. The reaction conditions include maintaining an optimal pH and temperature to ensure the efficiency of the enzyme.

Industrial Production Methods: Industrial production of GDP-mannose involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce GDP-mannose, which is then extracted and purified for various applications. The production process includes steps such as fermentation, cell lysis, and chromatographic purification to obtain high-purity GDP-mannose.

Chemical Reactions Analysis

Types of Reactions: GDP-mannose undergoes several types of reactions, including:

  • Glycosyltransferase Reactions: : GDP-mannose is a substrate for mannosyltransferases, which transfer mannose residues to target molecules.

  • Phosphorylation Reactions: : GDP-mannose can be phosphorylated to form GDP-mannose-6-phosphate, which is involved in glycoprotein synthesis.

  • Hydrolysis Reactions: : GDP-mannose can be hydrolyzed to release mannose and guanosine diphosphate (GDP).

Common Reagents and Conditions:
  • Enzymes: : Mannosyltransferases, GDP-mannose pyrophosphorylase.

  • Cofactors: : Magnesium ions, ATP.

  • Conditions: : Optimal pH and temperature for enzyme activity.

Major Products Formed:
  • Glycoproteins: : Resulting from the transfer of mannose residues to proteins.

  • Glycolipids: : Resulting from the transfer of mannose residues to lipids.

  • GDP-mannose-6-phosphate: : Formed through phosphorylation reactions.

Scientific Research Applications

GDP-mannose has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a substrate in glycosylation reactions to study protein and lipid modifications.

  • Biology: : Essential for studying glycoprotein and glycolipid biosynthesis in eukaryotic cells.

  • Medicine: : Investigated for its role in diseases related to glycosylation defects.

  • Industry: : Utilized in the production of glycoprotein-based therapeutics and vaccines.

Comparison with Similar Compounds

GDP-mannose is similar to other nucleotide sugars such as guanosine diphosphate glucose (GDP-glucose) and uridine diphosphate glucose (UDP-glucose) . While GDP-mannose is involved in mannose transfer reactions, GDP-glucose and UDP-glucose are involved in glucose transfer reactions. The uniqueness of GDP-mannose lies in its specific role in mannose biosynthesis and glycosylation processes.

List of Similar Compounds

  • GDP-glucose

  • UDP-glucose

  • UDP-galactose

  • UDP-N-acetylglucosamine

This comprehensive overview provides a detailed understanding of GDP-mannose, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMSCBBUIHUTGJ-GDJBGNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027237
Record name Guanosine diphosphate mannose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3123-67-9
Record name GDP-mannose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3123-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine diphosphate mannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine diphosphate mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOSINE DIPHOSPHATE MANNOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Guanosine diphosphate mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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